trans-N-(3,4-dimethoxybenzyl)-4-(1H-tetrazol-1-ylmethyl)cyclohexanecarboxamide
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Overview
Description
trans-N-(3,4-dimethoxybenzyl)-4-(1H-tetrazol-1-ylmethyl)cyclohexanecarboxamide: is a synthetic organic compound that belongs to the class of cyclohexanecarboxamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trans-N-(3,4-dimethoxybenzyl)-4-(1H-tetrazol-1-ylmethyl)cyclohexanecarboxamide typically involves multiple steps, including the formation of the tetrazole ring and the attachment of the dimethoxybenzyl group. Common synthetic routes may include:
Formation of the Tetrazole Ring: This can be achieved through the reaction of an appropriate nitrile with sodium azide under acidic conditions.
Attachment of the Dimethoxybenzyl Group: This step may involve the use of a Grignard reagent or other organometallic reagents to introduce the dimethoxybenzyl moiety.
Cyclohexanecarboxamide Formation: The final step involves the coupling of the tetrazole and dimethoxybenzyl intermediates with cyclohexanecarboxylic acid or its derivatives.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
trans-N-(3,4-dimethoxybenzyl)-4-(1H-tetrazol-1-ylmethyl)cyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others.
Common Reagents and Conditions
Common reagents and conditions used in these reactions may include:
Oxidizing Agents: Potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution Reagents: Halogens, alkylating agents, or nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions will depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe or ligand in biochemical assays.
Medicine: Potential therapeutic applications, such as in drug development for targeting specific biological pathways.
Industry: Use as an intermediate in the production of pharmaceuticals, agrochemicals, or other specialty chemicals.
Mechanism of Action
The mechanism of action of trans-N-(3,4-dimethoxybenzyl)-4-(1H-tetrazol-1-ylmethyl)cyclohexanecarboxamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies, such as molecular docking or biochemical assays, would be required to elucidate the exact mechanism.
Comparison with Similar Compounds
Similar Compounds
Similar compounds may include other cyclohexanecarboxamides or tetrazole-containing molecules, such as:
- trans-N-(3,4-dimethoxybenzyl)-4-(1H-tetrazol-1-ylmethyl)cyclohexanecarboxamide
- N-(3,4-dimethoxybenzyl)-4-(1H-tetrazol-1-ylmethyl)cyclohexanecarboxamide
- N-(3,4-dimethoxybenzyl)-4-(1H-tetrazol-1-ylmethyl)cyclohexanecarboxamide
Uniqueness
The uniqueness of This compound lies in its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C18H25N5O3 |
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Molecular Weight |
359.4 g/mol |
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]-4-(tetrazol-1-ylmethyl)cyclohexane-1-carboxamide |
InChI |
InChI=1S/C18H25N5O3/c1-25-16-8-5-14(9-17(16)26-2)10-19-18(24)15-6-3-13(4-7-15)11-23-12-20-21-22-23/h5,8-9,12-13,15H,3-4,6-7,10-11H2,1-2H3,(H,19,24) |
InChI Key |
SZOHAIPFLDCBAC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)C2CCC(CC2)CN3C=NN=N3)OC |
Origin of Product |
United States |
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